

Commercial suppliers of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-6-fluoro-1H-indazole*

Cat. No.: *B1292445*

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An In-depth Technical Guide to **3-Bromo-6-fluoro-1H-indazole** for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-fluoro-1H-indazole is a substituted indazole that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a bromine atom at the 3-position and a fluorine atom at the 6-position, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.^[1] The indazole scaffold is a recognized pharmacophore, particularly in the development of protein kinase inhibitors, which are pivotal in oncology research for their ability to modulate signaling pathways involved in cell proliferation and angiogenesis.^{[1][2]} This technical guide provides a comprehensive overview of the commercial suppliers, physicochemical properties, synthetic methodologies, and applications of **3-Bromo-6-fluoro-1H-indazole**.

Commercial Suppliers

A variety of chemical suppliers offer **3-Bromo-6-fluoro-1H-indazole**, typically for research and development purposes. The following table summarizes some of the known commercial suppliers. Purity levels and available quantities can vary, so it is advisable to contact the suppliers directly for the most current information.

Supplier	Website/Contact Information	Notes
BLD Pharm	bldpharm.com	Provides product information including NMR, HPLC, and LC-MS data. [3]
ChemScene	chemscene.com	Offers the compound with a purity of $\geq 95\%$. [4]
ChemicalBook	chemicalbook.com	Lists multiple suppliers for this chemical. [5]
MedChemExpress	medchemexpress.com	Provides safety data sheets and hazard information.
Amadis Chemical Company	amadis-chemical.com	Listed as a supplier on ChemicalBook. [5]
"J & K SCIENTIFIC LTD."	jk-scientific.com	Listed as a supplier on ChemicalBook. [5]
Bellen Chemistry Co., Ltd.	bellenchem.com	Listed as a supplier on ChemicalBook. [5]

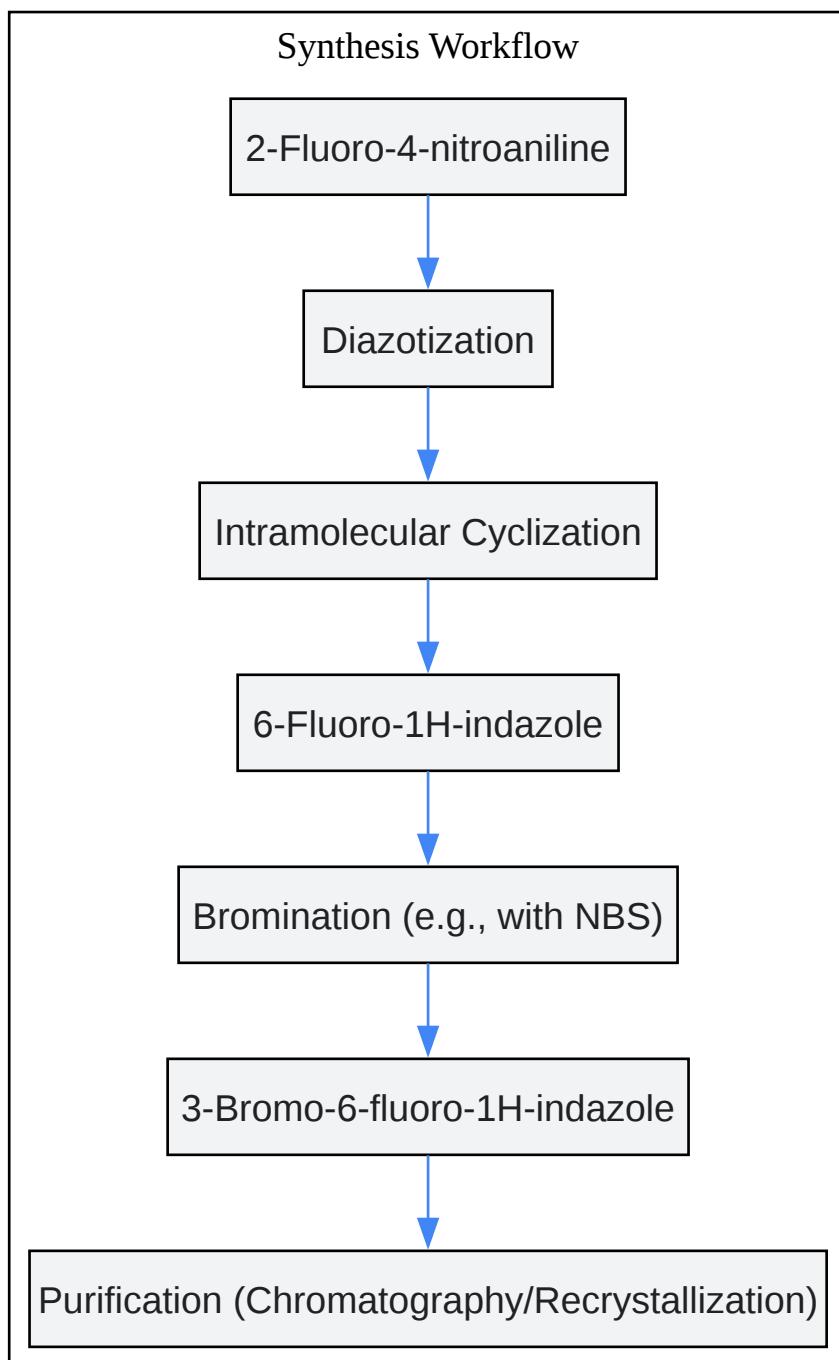
Physicochemical and Spectral Data

The key properties of **3-Bromo-6-fluoro-1H-indazole** are summarized below. This data is essential for planning reactions, purification, and analytical characterization.

Property	Value	Source(s)
CAS Number	885522-04-3	[4] [5] [6]
Molecular Formula	C ₇ H ₄ BrFN ₂	[4] [6]
Molecular Weight	215.02 g/mol	[4]
Purity	≥95%	[4]
Appearance	Solid / Powder	[7] [8]
Storage Temperature	2-8°C, protect from light	[4] [8]
Topological Polar Surface Area (TPSA)	28.68 Å ²	[4]
logP (Consensus)	2.4645	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	1	[4]
Rotatable Bonds	0	[4]

Synthesis and Reactivity

The synthesis of **3-Bromo-6-fluoro-1H-indazole** can be achieved through various synthetic routes common for indazole derivatives. A general approach involves the cyclization of a suitably substituted fluorophenyl precursor followed by bromination.



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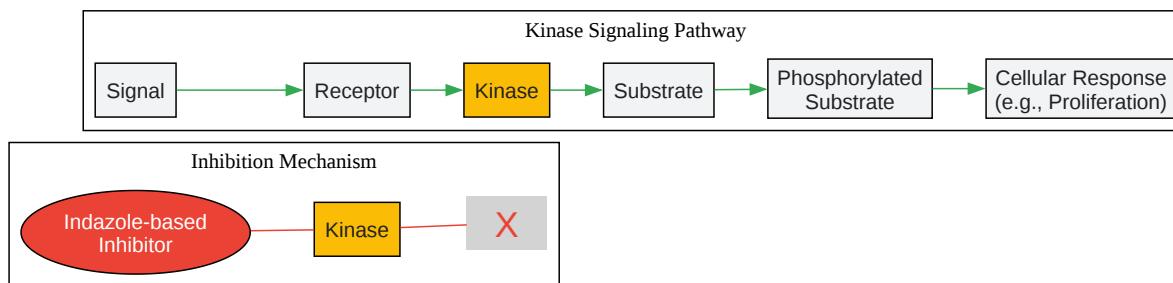
A generalized synthetic workflow for **3-Bromo-6-fluoro-1H-indazole**.

The bromine atom at the C3 position is particularly useful for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and

Buchwald-Hartwig aminations. This reactivity makes it a valuable intermediate for creating libraries of compounds for drug screening.

Applications in Drug Discovery: Kinase Inhibition

Indazole derivatives are prominent scaffolds in the development of protein kinase inhibitors.^[2] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. **3-Bromo-6-fluoro-1H-indazole** serves as a core intermediate for synthesizing compounds that can target the ATP-binding site of various kinases, thereby inhibiting their function and disrupting downstream signaling pathways that promote cell proliferation and survival.^[1]



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Inhibition of a kinase signaling pathway by an indazole-based inhibitor.

Experimental Protocols

General Synthesis of 3-Bromo-6-fluoro-1H-indazole (Illustrative)

This protocol is a generalized representation based on common synthetic methods for related indazole compounds.^{[9][10]}

Step 1: Synthesis of 6-Fluoro-1H-indazole A common route to the indazole core is through the cyclization of a substituted aniline. For instance, starting from a 2-methyl-3-fluoroaniline derivative, a diazotization reaction followed by cyclization can yield the 6-fluoro-1H-indazole core.

Step 2: Bromination of 6-Fluoro-1H-indazole

- Reaction Setup: In a round-bottom flask protected from light, dissolve 6-fluoro-1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
- Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, pour the mixture into ice water. A precipitate should form.
- Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **3-Bromo-6-fluoro-1H-indazole**.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[11]

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans for a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans and a longer relaxation delay (2-10 seconds) compared to ^1H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy[11]

- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet.
- Data Acquisition: Place the pellet in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Safety and Handling

3-Bromo-6-fluoro-1H-indazole is associated with several hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:[5][12][13]

- Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][12] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

- First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- First Aid (Skin): If on skin, wash with plenty of soap and water.[12] If skin irritation occurs, get medical advice.

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- To cite this document: BenchChem. [Commercial suppliers of 3-Bromo-6-fluoro-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at:

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